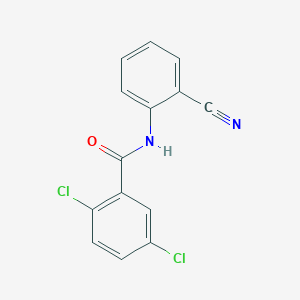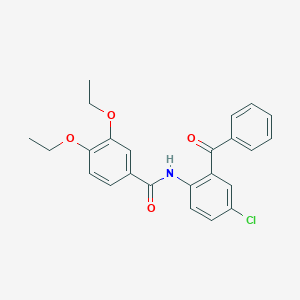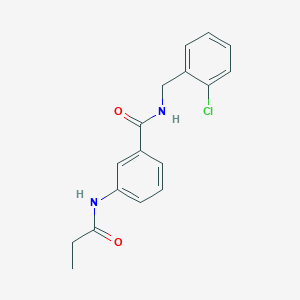![molecular formula C18H19NO3 B11175975 4-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B11175975.png)
4-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of carbamates and esters It is characterized by the presence of a phenyl acetate group and a carbamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate can be achieved through a multi-step process involving the following key steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-ethyl-6-methylaniline with phosgene to form the corresponding carbamoyl chloride.
Coupling with Phenol: The carbamoyl chloride is then reacted with phenol in the presence of a base, such as pyridine, to form the carbamoyl phenol intermediate.
Acetylation: The final step involves the acetylation of the carbamoyl phenol intermediate using acetic anhydride in the presence of a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phenol and acetic acid.
Oxidation: Corresponding alcohols or carboxylic acids.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the compound.
Scientific Research Applications
4-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 4-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Methylphenyl)carbamoyl]phenyl acetate
- 4-[(2-Ethylphenyl)carbamoyl]phenyl acetate
- 4-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl benzoate
Uniqueness
4-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the phenyl ring can lead to distinct steric and electronic effects, differentiating it from other similar compounds.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
[4-[(2-ethyl-6-methylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C18H19NO3/c1-4-14-7-5-6-12(2)17(14)19-18(21)15-8-10-16(11-9-15)22-13(3)20/h5-11H,4H2,1-3H3,(H,19,21) |
InChI Key |
PYXXYBUPCWUTJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


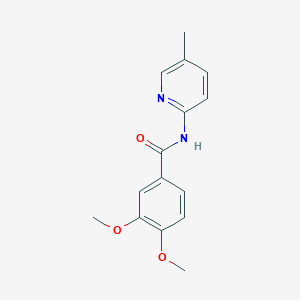
![6-(3,4-Dimethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B11175903.png)

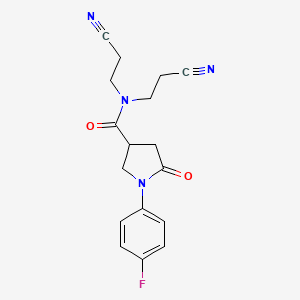
![methyl 2-(4-methoxyphenyl)-3-oxo-5-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11175916.png)
![(2-iodophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11175926.png)
![6-methyl-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11175930.png)
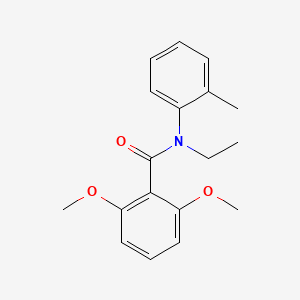
![2,2,4,7-Tetramethyl-6-[2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11175933.png)
![6,8,8,9-tetramethyl-3-[6-oxo-2-(4-phenylpiperazin-1-yl)-1,6-dihydropyrimidin-4-yl]-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11175935.png)
